N-isopropyl-3-{[(3-methylphenoxy)acetyl]amino}benzamide
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Overview
Description
N-isopropyl-3-{[(3-methylphenoxy)acetyl]amino}benzamide, commonly known as MPAA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MPAA belongs to the class of benzamide derivatives and has been found to exhibit a wide range of biological activities. In
Mechanism of Action
The mechanism of action of MPAA involves the inhibition of COX-2 activity, which leads to a decrease in the production of prostaglandins. Prostaglandins play a crucial role in inflammation and pain, and their inhibition by MPAA leads to its anti-inflammatory and analgesic effects. MPAA has also been found to induce apoptosis in cancer cells by activating the caspase cascade, which leads to the programmed cell death of cancer cells.
Biochemical and Physiological Effects
MPAA has been found to exhibit a wide range of biochemical and physiological effects. Studies have shown that MPAA has anti-inflammatory and analgesic effects, which make it a potential candidate for the treatment of inflammatory diseases and pain. MPAA has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. MPAA has been found to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for further research.
Advantages and Limitations for Lab Experiments
MPAA has several advantages and limitations for lab experiments. The advantages of MPAA include its low toxicity and high selectivity towards cancer cells, making it a safe and effective candidate for cancer therapy. The limitations of MPAA include its limited solubility in water, which can make it challenging to administer in vivo. MPAA also requires further optimization to enhance its potency and selectivity towards cancer cells.
Future Directions
MPAA has several future directions for research. One potential direction is the development of MPAA-based drugs for the treatment of inflammatory diseases and pain. Another potential direction is the optimization of MPAA for cancer therapy, including the enhancement of its potency and selectivity towards cancer cells. Other potential directions include the investigation of the pharmacokinetics and pharmacodynamics of MPAA and the development of novel synthesis methods for MPAA.
Conclusion
In conclusion, MPAA is a synthetic compound that has been extensively studied for its potential therapeutic applications. MPAA has anti-inflammatory, analgesic, and antitumor properties and has been found to inhibit the activity of COX-2 and induce apoptosis in cancer cells. MPAA has several advantages and limitations for lab experiments and has several future directions for research. Further research on MPAA has the potential to lead to the development of novel drugs for the treatment of various diseases.
Synthesis Methods
The synthesis of MPAA involves the reaction of 3-methylphenol with phosgene, followed by the reaction of the resulting acid chloride with N-isopropyl-4-aminobenzamide. The final step involves the reaction of the resulting amide with 3-methylphenoxyacetic acid. The synthesis of MPAA has been reported in several studies, and the purity and yield of the compound have been optimized for various applications.
Scientific Research Applications
MPAA has been extensively studied for its potential therapeutic applications. Studies have shown that MPAA has anti-inflammatory, analgesic, and antitumor properties. MPAA has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins that play a crucial role in inflammation and pain. MPAA has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
properties
Product Name |
N-isopropyl-3-{[(3-methylphenoxy)acetyl]amino}benzamide |
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Molecular Formula |
C19H22N2O3 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
3-[[2-(3-methylphenoxy)acetyl]amino]-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C19H22N2O3/c1-13(2)20-19(23)15-7-5-8-16(11-15)21-18(22)12-24-17-9-4-6-14(3)10-17/h4-11,13H,12H2,1-3H3,(H,20,23)(H,21,22) |
InChI Key |
FNJSYQWNSUWSIQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)NC(C)C |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)NC(C)C |
Origin of Product |
United States |
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